molecular formula C14H23FN4O B7631791 1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol

1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No. B7631791
M. Wt: 282.36 g/mol
InChI Key: BFAFRAYVNPGDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPD or FMPD-α and is a selective antagonist for the α7 nicotinic acetylcholine receptor.

Mechanism of Action

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. FMPD-α acts as a selective antagonist for this receptor, which leads to the inhibition of the receptor's activity and subsequent downstream effects.
Biochemical and Physiological Effects:
Studies have shown that FMPD-α has significant effects on various biochemical and physiological processes, including the modulation of neurotransmitter release, synaptic transmission, and neuronal excitability. The compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPD-α is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in various experiments. However, the compound has some limitations, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for the study of FMPD-α, including the development of more potent and selective analogs, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in various neurological disorders.
In conclusion, FMPD-α is a promising compound that has shown significant potential in various scientific fields. Its selective antagonism of the α7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological processes and for developing potential therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of FMPD-α involves several steps, including the reaction of 3-fluoropyridine-2-carbaldehyde with methylamine, followed by the addition of 4-methylpiperazine and then the reaction with 2-hydroxy-3-chloropropane. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

FMPD-α has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has shown promising results as a potential therapeutic agent for the treatment of several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

1-[(3-fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN4O/c1-17-6-8-19(9-7-17)11-12(20)10-18(2)14-13(15)4-3-5-16-14/h3-5,12,20H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAFRAYVNPGDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(CN(C)C2=C(C=CC=N2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.